molecular formula C14H20N2O2 B1305179 Ethyl 3-amino-4-(1-piperidinyl)benzoate CAS No. 71254-74-5

Ethyl 3-amino-4-(1-piperidinyl)benzoate

Cat. No.: B1305179
CAS No.: 71254-74-5
M. Wt: 248.32 g/mol
InChI Key: NZNCMBCPAWKKSB-UHFFFAOYSA-N
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Description

Ethyl 3-amino-4-(1-piperidinyl)benzoate is a benzoate ester derivative featuring an amino group at the 3-position and a piperidinyl substituent at the 4-position of the aromatic ring. This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing heterocyclic compounds with pharmacological relevance. Its structure combines the lipophilic ethyl ester moiety with the basic piperidine ring, influencing solubility, bioavailability, and molecular interactions. The piperidinyl group, a six-membered amine ring, enhances steric and electronic properties, making it valuable in drug design for targeting enzymes or receptors .

Properties

IUPAC Name

ethyl 3-amino-4-piperidin-1-ylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-2-18-14(17)11-6-7-13(12(15)10-11)16-8-4-3-5-9-16/h6-7,10H,2-5,8-9,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZNCMBCPAWKKSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)N2CCCCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90384780
Record name ethyl 3-amino-4-piperidin-1-ylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71254-74-5
Record name ethyl 3-amino-4-piperidin-1-ylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-4-(1-piperidinyl)benzoate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-4-(1-piperidinyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives .

Scientific Research Applications

Ethyl 3-amino-4-(1-piperidinyl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 3-amino-4-(1-piperidinyl)benzoate involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Piperazinyl vs. Piperidinyl Substituents

  • Piperazine derivatives are often utilized in antipsychotics and antihistamines due to their enhanced solubility in acidic environments .
  • Ethyl 3-amino-4-(1-piperidinyl)benzoate: The single nitrogen in piperidine reduces polarity compared to piperazine, favoring blood-brain barrier penetration. This property is advantageous in central nervous system-targeting drugs .

Table 1: Structural and Physical Properties

Compound Substituent Molecular Weight Key Properties
This compound Piperidinyl 262.33* Moderate polarity, lipophilic
Ethyl 4-(1-Piperazino)benzoate Piperazinyl 262.31 Higher basicity, water-soluble
Ethyl 3-amino-4-(methylamino)benzoate Methylamino 208.24 Low steric hindrance, irritant
Ethyl 3-amino-4-(tert-butylamino)benzoate tert-Butylamino 236.31 High steric bulk, metabolic stability

*Calculated based on formula C₁₄H₂₀N₂O₂.

Cyclohexylamino and Hydroxyethylamino Derivatives

  • Ethyl 3-amino-4-(cyclohexylamino)benzoate (CAS 347174-05-4): The cyclohexyl group introduces significant hydrophobicity, improving membrane permeability. This compound is a precursor to ketorolac, a non-steroidal anti-inflammatory drug (NSAID), highlighting its role in anti-inflammatory applications .
  • Ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate: The hydroxyethyl group enables hydrogen bonding, enhancing crystallinity and aqueous solubility. This derivative is pivotal in synthesizing benzimidazoles with improved pharmacokinetic profiles .

Biological Activity

Ethyl 3-amino-4-(1-piperidinyl)benzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzoate structure with an ethyl ester, an amino group, and a piperidinyl moiety. This unique combination of functional groups contributes to its potential interactions with various biological targets.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Hydrogen Bonding : The amino group can form hydrogen bonds with biological macromolecules, enhancing binding affinity.
  • Hydrophobic Interactions : The piperidinyl group allows for interactions within hydrophobic regions of receptors and enzymes, potentially modulating their activity.

Antimicrobial Properties

This compound has been investigated for its antimicrobial properties. Studies indicate that it exhibits activity against various bacterial strains, suggesting potential applications in treating infections.

Anti-inflammatory Effects

Research has also highlighted the compound's anti-inflammatory properties. It may inhibit pathways involved in inflammation, making it a candidate for the development of anti-inflammatory drugs.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer activity. Its structural features allow it to interfere with cancer cell proliferation through various mechanisms .

Study on Antimicrobial Activity

In a study evaluating the antimicrobial effects of this compound, the compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be comparable to standard antibiotics, indicating its potential as an alternative therapeutic agent.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli16

Anti-inflammatory Activity Assessment

A separate investigation into the anti-inflammatory effects revealed that this compound significantly reduced pro-inflammatory cytokines in vitro. The compound was shown to inhibit the NF-kB signaling pathway, which is crucial in mediating inflammatory responses .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound Key Features Biological Activity
Ethyl 4-aminobenzoateLacks piperidinyl groupLimited antibacterial properties
Ethyl 3-amino-4-(3-methyl-1-piperidinyl)benzoateDifferent substitution on piperidineEnhanced antimicrobial activity
BenzocaineWell-known local anestheticPrimarily analgesic effects

The presence of both an amino group and a piperidinyl group in this compound distinguishes it from these compounds, potentially leading to enhanced biological activities.

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